molecular formula C9H15N3O2S B053062 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide CAS No. 121679-30-9

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide

Cat. No. B053062
M. Wt: 229.3 g/mol
InChI Key: CCZBHURGHJQGCB-UHFFFAOYSA-N
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Description

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is a sulfonamide compound that has been studied for its various chemical and physical properties. Such compounds are known for their reactivity and potential applications in different fields of chemistry and materials science.

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines or hydrazines. A specific method for synthesizing 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide is not detailed in the available literature; however, similar compounds have been synthesized through reactions involving sulfonyl chlorides and amines in the presence of a base or through palladium-catalyzed coupling reactions of aryl nonaflates, sulfur dioxide, and hydrazines (An, Xia, & Wu, 2016).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds, including 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, can be performed using techniques like X-ray crystallography, NMR, and FTIR spectroscopy. Such analyses reveal details about the molecular geometry, bond lengths, and angles, contributing to understanding the compound's reactivity and properties. For example, crystal structure analysis provides insights into the molecular conformation and possible intermolecular interactions (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including coupling reactions, substitutions, and cyclization processes. The presence of the hydrazinyl group in 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide may allow for unique reactivity patterns, such as the formation of heterocycles or reaction with electrophiles. The specific reactivity of this compound would depend on the electronic and steric effects imparted by the sulfonamide and hydrazinyl functional groups.

Physical Properties Analysis

The physical properties of sulfonamide compounds like 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide can be assessed through their melting points, solubility, and thermal stability. These properties are crucial for determining the compound's applicability in various scientific and industrial processes. For instance, thermal analysis can provide information on the compound's stability under different conditions (Sarojini, Krishnan, Kanakam, & Muthu, 2013).

Chemical Properties Analysis

The chemical properties of 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide, including its acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar sulfonamide compounds. These properties are influenced by the electronic effects of the substituents attached to the sulfonamide nitrogen and the phenyl ring. Additionally, computational studies using DFT and other quantum mechanical methods can predict reactivity, NLO properties, and interaction with biological molecules (Govindasamy & Gunasekaran, 2015).

Scientific Research Applications

Antioxidant Capacity Assessment

Research has highlighted the use of sulfonamide compounds in antioxidant capacity assays, such as the ABTS/PP decolorization assay. These assays are crucial for evaluating the antioxidant capacity of various substances, including those of phenolic nature. The specificity and reaction pathways involved in these assays, including the formation of coupling adducts with antioxidants, have been elucidated, suggesting the nuanced application of these methods in antioxidant research (Ilyasov et al., 2020).

Antibacterial and Antitumour Agents

Sulfonamide compounds, recognized for their significant antibacterial properties, have been extensively reviewed for their therapeutic applications. These compounds have shown promise in addressing a range of conditions, from bacterial infections to cancer, highlighting their medicinal significance beyond their traditional use as antibiotics. The exploration of sulfonamide inhibitors across different classes, including their roles in combating HIV, cancer, and other conditions, underscores the chemical diversity and therapeutic potential of these compounds (Gulcin & Taslimi, 2018).

Environmental and Analytical Applications

The presence of sulfonamides in the environment, particularly stemming from agricultural activities, has been a topic of concern due to their potential impact on microbial populations and human health. Research in this area focuses on understanding the ecological implications of sulfonamides and developing methods for their detection and analysis, including capillary electrophoresis, which offers a detailed examination of sulfonamide behavior and interaction in various media (Baran et al., 2011; Hoff & Kist, 2009).

Advanced Materials and Chemical Synthesis

Sulfonamide compounds have been investigated in the context of materials science, particularly in the synthesis of novel materials with specific properties. For example, the chemical modification of xylan to produce biopolymer ethers and esters involves sulfonamide derivatives, demonstrating the role of these compounds in developing new materials with potential applications in drug delivery and other fields (Petzold-Welcke et al., 2014).

properties

IUPAC Name

2-(4-hydrazinylphenyl)-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-11-15(13,14)7-6-8-2-4-9(12-10)5-3-8/h2-5,11-12H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZBHURGHJQGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436475
Record name 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide

CAS RN

121679-30-9
Record name 2-(4-Hydrazinylphenyl)-N-methylethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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